Clebopride maleate

D2 dopamine receptor radioligand binding neuropharmacology

Researchers validating novel gastroprokinetic candidates need a benchmark D2 antagonist with established clinical efficacy. Clebopride maleate fills this gap: • #1 ranked oral D2 antagonist for gastroparesis (RR 0.30; P-score 0.99) - optimal positive control for delayed gastric emptying models. • Defined intermediate potency (IC50 10⁻⁵ M) for ex vivo D2 dose-response calibration. • Multi-receptor profile (D2 KD 1.5 nM; 5-HT4 partial agonism) enables competitive binding studies. Supplied with CoA. Global shipping available.

Molecular Formula C24H28ClN3O6
Molecular Weight 489.9 g/mol
CAS No. 84370-95-6
Cat. No. B1233507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClebopride maleate
CAS84370-95-6
Synonymsclebopride
clebopride fumarate (1:1)
clebopride maleate
clebopride maleate (1:1)
clebopride mono-hydrochloride
cleboril
N-1-benzyl-4 piperidil-3-methoxy-4-amino-5-chlorobenzamide
Molecular FormulaC24H28ClN3O6
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyBCVIWCRZYPHHMQ-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clebopride Maleate CAS 84370-95-6: Orthoamide Dopamine D2 Antagonist with 5-HT4 Activity for Gastroprokinetic and Antiemetic Research


Clebopride maleate (CAS 84370-95-6) is a substituted benzamide derivative classified as an orthopramide within the antidopaminergic gastrointestinal prokinetic class [1]. The compound functions primarily as a dopamine D2 receptor antagonist, with Ki values in the nanomolar range, and additionally exhibits partial agonism at 5-HT4 serotonin receptors and affinity for α2-adrenergic and 5-HT2 receptors [2]. It is utilized clinically for motor disorders of the upper gastrointestinal tract including functional dyspepsia, gastric stasis, and emesis [3].

Why Clebopride Maleate Cannot Be Assumed Interchangeable with Metoclopramide, Domperidone, or Other Benzamide Prokinetics


Within the antidopaminergic prokinetic class, compounds including bromopride, clebopride, domperidone, levosulpiride, and metoclopramide share D2 antagonism but differ substantially in receptor selectivity profiles, therapeutic indices, and clinical efficacy rankings [1]. Substituted benzamide drugs exhibit markedly divergent selectivity for D2 receptors versus adrenergic, serotonergic, and opiate sites—with some showing 100–1000× differentiation and others displaying minimal selectivity [2]. Furthermore, structural modifications within the benzamide class produce distinct binding interactions with the D2 receptor, as demonstrated by differential affinity changes upon receptor mutation, indicating that pharmacodynamic equivalence cannot be assumed [3]. These differences manifest clinically: network meta-analysis ranks clebopride first for gastroparesis efficacy (RR 0.30) versus domperidone (RR 0.68), while other agents in the class failed to demonstrate superiority over placebo [4].

Clebopride Maleate: Quantified Differential Evidence Versus Metoclopramide, Domperidone, and Class Comparators


D2 Dopamine Receptor Affinity: Clebopride Demonstrates 1.5 nM KD in Canine Striatum

Clebopride binds to the D2 dopamine receptor in canine brain striatum with a dissociation constant (KD) of 1.5 nM [1]. This high-affinity binding underpins its antiemetic and prokinetic effects at low nanomolar concentrations. Comparative data for metoclopramide under similar conditions are not available from the same study; however, across the broader benzamide class, clebopride ranks among the most potent D2 ligands alongside YM 09151-2 and raclopride [2].

D2 dopamine receptor radioligand binding neuropharmacology

Gastroparesis Efficacy: Clebopride Ranks First with RR 0.30 Versus Domperidone RR 0.68 in Network Meta-Analysis

In a systematic review and network meta-analysis of 29 randomized controlled trials encompassing 3,772 patients, clebopride ranked first for global symptom improvement in gastroparesis, with a relative risk (RR) of 0.30 (95% CI, 0.16–0.57; P-score = 0.99) [1]. By comparison, domperidone—a structurally distinct D2 antagonist—produced an RR of 0.68 (95% CI, 0.48–0.98; P-score = 0.76) [1]. No other drug evaluated in the analysis demonstrated superiority over placebo [1].

gastroparesis gastroprokinetic clinical efficacy

Reflux Gastritis Clinical Comparison: Clebopride Produces Statistically Significant Symptom Improvement Versus Domperidone

In a double-blind, randomized comparison of 30 patients with reflux gastritis treated for four weeks, clebopride produced a statistically significant improvement in clinical symptoms, whereas no significant change was observed with domperidone [1]. The study concluded that clebopride is at least as effective as domperidone for the treatment of reflux gastritis, with a trend favoring clebopride observed across endoscopic and histologic parameters [1].

reflux gastritis prokinetic clinical trial

Delayed Gastric Emptying: Clebopride 0.5 mg tid Demonstrates Superiority Over Placebo in 3-Month RCT

In a placebo-controlled, double-blind, randomized clinical trial of 76 patients with dyspeptic syndromes and radiologically confirmed delayed gastric emptying, clebopride administered at 0.5 mg three times daily for 3 months was more effective than placebo in reducing or relieving symptoms [1]. This establishes clebopride's efficacy against a placebo baseline, providing a foundational efficacy benchmark.

gastric emptying functional dyspepsia placebo-controlled trial

Isolated Gastroduodenal Motility: Clebopride Antagonizes Dopamine-Induced Relaxation with IC50 = 10⁻⁵ M

In isolated intact gastroduodenal preparations from guinea pig, clebopride antagonized gastric relaxations induced by dopamine with an IC50 of 10⁻⁵ M [1]. Comparators in the same study showed differential potencies: domperidone exhibited higher potency (IC50 = 10⁻⁶ M), while metoclopramide was less potent (IC50 = 2 × 10⁻⁵ M) [1].

gastrointestinal motility D2 antagonism ex vivo pharmacology

Pharmacokinetic Differentiation: Clebopride Exhibits Longer Half-Life Than Metoclopramide Across Species

Pharmacokinetic studies in rat and dog demonstrate that clebopride has a longer biological half-life than metoclopramide in both species [1]. Clebopride is described by a two-compartment model with a terminal half-life of 9.5 ± 3.9 hours and a steady-state volume of distribution of 3.9 L/kg [2]. The drug undergoes extensive first-pass metabolism in the rat, with metabolic processes appearing to become saturated at high doses, reflected in dose-dependent kinetics [1]. In humans, the terminal half-life of the main active metabolite N-desbenzyl-clebopride is 1.5 ± 1.0 hours [3].

pharmacokinetics half-life bioavailability

Clebopride Maleate: Optimal Research Applications Based on Quantified Differential Evidence


Gastroparesis Preclinical Model Positive Control and Clinical Trial Benchmark

Based on network meta-analysis ranking clebopride as the most efficacious oral dopamine antagonist for gastroparesis (RR 0.30; P-score 0.99) [1], this compound serves as an optimal positive control for validating new gastroprokinetic candidates in animal models of delayed gastric emptying and as a benchmark comparator in clinical trial design. Its established efficacy against placebo in delayed gastric emptying [2] provides a validated baseline for assessing novel therapeutic interventions.

Receptor Binding Studies Requiring High-Affinity D2 Ligand with Defined Cross-Reactivity Profile

Clebopride's D2 receptor KD of 1.5 nM [1] and its documented interactions with α2-adrenergic and 5-HT2 receptors [2] make it suitable for competitive binding assays investigating dopamine receptor pharmacology. The compound's lack of receptor selectivity relative to highly selective benzamides such as raclopride and amisulpiride (which show 100–1000× differentiation) [3] qualifies it for studies examining the functional consequences of multi-receptor engagement in gastrointestinal tissues.

Ex Vivo Gastrointestinal Motility Assays for Comparative D2 Antagonism Potency Ranking

In isolated gastroduodenal tissue preparations, clebopride provides a defined intermediate potency reference (IC50 = 10⁻⁵ M) [1], positioned between the higher-potency domperidone (10⁻⁶ M) and lower-potency metoclopramide (2 × 10⁻⁵ M). This potency ordering supports its use as a calibration standard for constructing D2 antagonism dose-response curves in ex vivo motility studies and for characterizing the functional pharmacology of novel benzamide derivatives.

Reflux Gastritis and Upper GI Motor Disorder Intervention Studies

The demonstration of statistically significant clinical symptom improvement in reflux gastritis versus domperidone [1], combined with its classification among antidopaminergic prokinetics indicated for upper GI motor disorders [2], supports clebopride's application as a comparator in studies of gastroesophageal reflux disease, functional dyspepsia, and related conditions where prokinetic activity is the primary therapeutic endpoint.

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